N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O2S2 and its molecular weight is 426.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide often involve complex synthetic pathways and analytical techniques to confirm their structures. For instance, compounds featuring the thiadiazole moiety have been synthesized through various chemical reactions, including carbodiimide condensation, which is a convenient method for preparing derivatives involving the thiadiazole ring (Yu et al., 2014). These compounds are then characterized using techniques such as IR, NMR, and X-ray diffraction, providing detailed insights into their molecular structures.
Potential Biological Activities
Research into similar compounds has also explored their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been evaluated for their antimicrobial activity, showing moderate effectiveness against certain bacterial strains (Sah et al., 2014). Additionally, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and assessed for their cytotoxicity against various cancer cell lines, although they did not exhibit superior activity compared to the reference drug, doxorubicin (Mohammadi-Farani et al., 2014).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S2/c1-24-14-7-6-10(18)8-13(14)20-15(23)9-25-17-21-16(22-26-17)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKVDEYEUVMTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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